4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid
Overview
Description
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a complex amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(phenyl)amine under specific conditions. One common method is the Schiff base formation, where the amine reacts with an aldehyde or ketone to form an imine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .
Scientific Research Applications
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Ethyl 4-(((Methyl(phenyl)amino)methylene)amino)benzoate
Uniqueness
4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
4-[(N-methylanilino)methylideneamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISAOSCQLEAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654233 | |
Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-83-8 | |
Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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